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molecular formula C9H8ClN3 B1610446 1-(4-Chlorophenyl)-1H-pyrazol-5-amine CAS No. 14678-97-8

1-(4-Chlorophenyl)-1H-pyrazol-5-amine

Cat. No. B1610446
M. Wt: 193.63 g/mol
InChI Key: IYXYXQGSWRTPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07195649B2

Procedure details

21.5 g (0.12 mol) of 4-chlorophenylhydrazine hydrochloride was suspended in 150 mL of methanol, 5 mL of concentrated hydrochloric acid was added, and the mixture was heated at reflux, which gave a clear, yellow-brown solution. To this solution was added dropwise 11.5 g (0.12 mol) of dimethylaminoacrylonitrile over a period of 30 minutes. After 1.5 h at reflux, most of the solvent was removed under vacuum. The remaining residue was taken up in 40 mL of dimethylformamide, and 9 mL of concentrated ammonia solution was added at room temperature. The resulting white precipitate was filtered off and discarded. The clear filtrate was used in Step 10.2 without further purification.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.Cl.CN([C:15](=[CH2:18])[C:16]#[N:17])C>CO>[NH2:17][C:16]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][CH:5]=2)[N:10]=[CH:18][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
CN(C)C(C#N)=C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
which gave a clear, yellow-brown solution
TEMPERATURE
Type
TEMPERATURE
Details
After 1.5 h at reflux, most of the solvent
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
ADDITION
Type
ADDITION
Details
9 mL of concentrated ammonia solution was added at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The clear filtrate was used in Step 10.2 without further purification

Outcomes

Product
Name
Type
Smiles
NC1=CC=NN1C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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